molecular formula C23H29NO5S B1150167 TVB-2640

TVB-2640

Numéro de catalogue: B1150167
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TVB-2640 is an orally bioavailable fatty acid synthase (FASN) inhibitor, with potential antineoplastic activity. Upon administration, this compound binds to and blocks FASN, which prevents the synthesis of palmitate needed for tumor cell growth and survival. This leads to a reduction in cell signaling, an induction of tumor cell apoptosis and the inhibition of cell proliferation in susceptible tumor cells. FASN, an enzyme responsible for the de novo synthesis of palmitic acid, is overexpressed in tumor cells and plays a key role in tumor metabolism, lipid signaling, tumor cell survival and drug resistance;  tumor cells are dependent on increased fatty acid production for their enhanced metabolic needs and rapid growth. Check for active clinical trials or closed clinical trials using this agent.

Applications De Recherche Scientifique

  • Treatment of Nonalcoholic Steatohepatitis (NASH):

    • TVB-2640 has been investigated for its efficacy in reducing liver fat and improving biomarkers in patients with NASH. In a study by Loomba et al. (2021), this compound demonstrated a significant reduction in liver fat and improvements in metabolic, inflammatory, and fibrotic markers in a dose-dependent manner after 12 weeks of treatment (Loomba et al., 2021).
  • Cancer Treatment, Particularly in Solid Tumors:

    • This compound has shown potential in the treatment of solid tumors, including non-small cell lung cancer (NSCLC) with KRAS mutations. A study demonstrated the inhibition of palmitate production and lipogenesis, as well as clinical activity in KRAS mutant NSCLC patients (O’Farrell et al., 2016).
    • Another study on breast cancer patients showed promising responses with this compound in combination with paclitaxel, especially in heavily pre-treated patients (Brenner et al., 2017).
  • Pharmacokinetics and Safety in Advanced Tumors:

    • A first-in-human study evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound. The study found that this compound demonstrated potent FASN inhibition with a predictable and manageable safety profile, suggesting its potential for further investigation in patients with solid tumors (Falchook et al., 2021).
  • Reduction of Hepatic de Novo Lipogenesis:

    • This compound has been shown to reduce hepatic de novo lipogenesis (DNL) in males with metabolic abnormalities. This study indicated its potential application in conditions like NAFLD (Syed-Abdul et al., 2020).
  • Exploration of FASN Inhibition in Advanced Endocrine Therapy-Resistant Breast Cancer:

    • This compound, as a FASN inhibitor, has shown preclinical evidence as a promising therapeutic strategy for the treatment of endocrine-resistant breast cancer. This suggests its potential role in overcoming resistance to current endocrine therapies (Balinda, 2023).

Propriétés

Formule moléculaire

C23H29NO5S

Apparence

Solid powder

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.